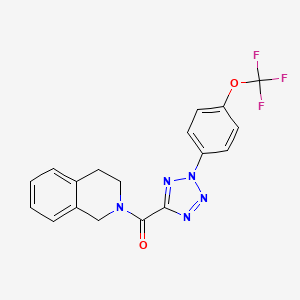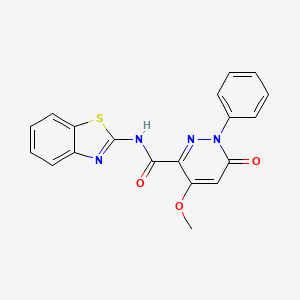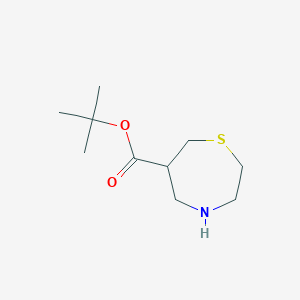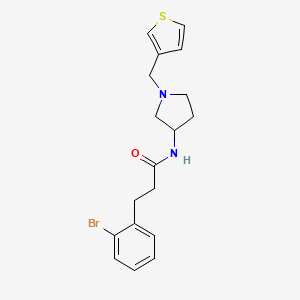
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is not fully understood, but it is believed to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can alter gene expression and affect cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been shown to protect neurons from damage caused by oxidative stress by reducing the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its potential therapeutic applications make it a promising compound for drug discovery. However, one limitation of using 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Additionally, research on the mechanism of action of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can provide insight into its effects on cellular processes and may lead to the development of more potent HDAC inhibitors. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can provide information on its absorption, distribution, metabolism, and excretion in the body, which is important for drug development.
Synthesis Methods
The synthesis of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide involves the reaction of 3-(2-bromophenyl)propanoic acid with 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide in high purity.
Scientific Research Applications
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has anti-cancer properties and can induce cell death in cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNWBAZOEMSAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2Br)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)
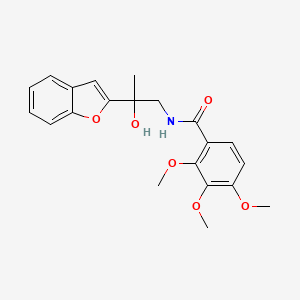
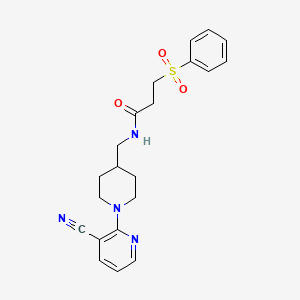
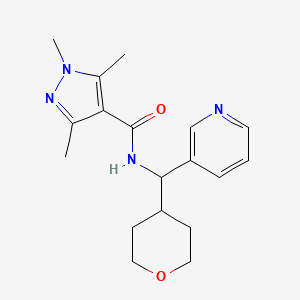
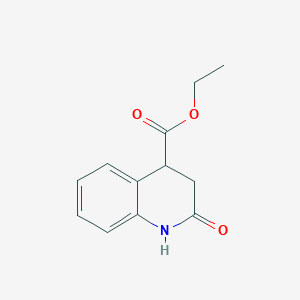
![(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile](/img/structure/B2852618.png)

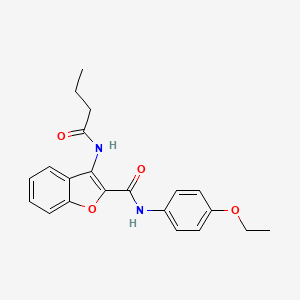
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

